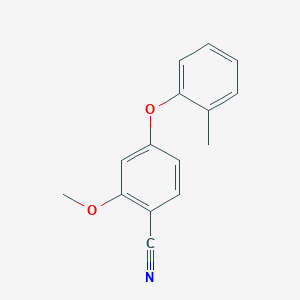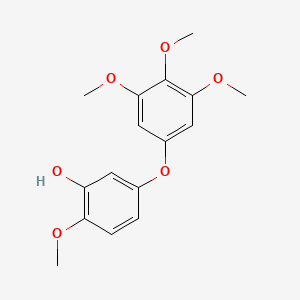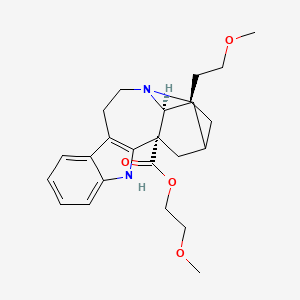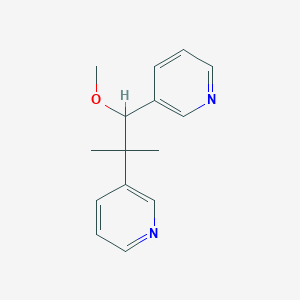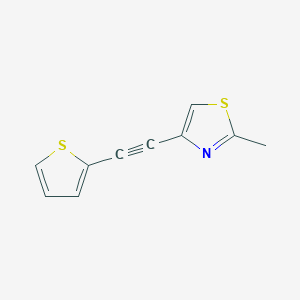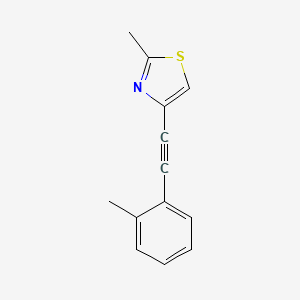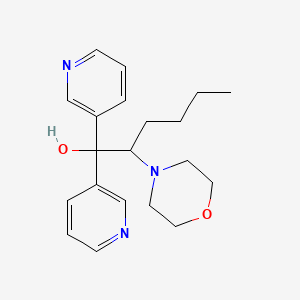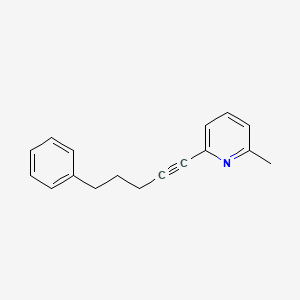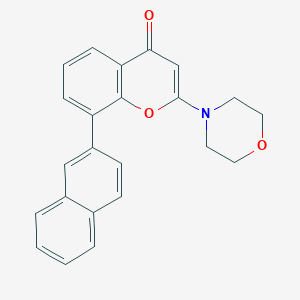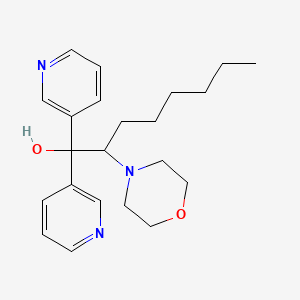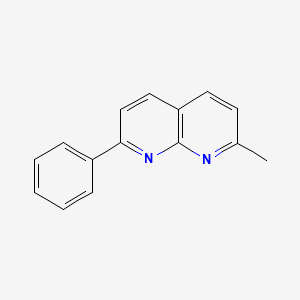
2-Methyl-7-phenyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-7-phenyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-phenyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer synthesis, which uses a combination of an aromatic aldehyde and an amino ketone under acidic conditions. Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. Metal-catalyzed synthesis and ring expansion reactions are also employed in the preparation of naphthyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and eco-friendly methods. Multicomponent reactions (MCR) are favored due to their efficiency in generating complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst can yield the desired naphthyridine derivative .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Methyl-7-phenyl-1,8-Naphthyridin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Elektrophile aromatische Substitution kann am Phenylring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Selendioxid in Dioxan kann verwendet werden, um die Methylgruppe zu einem Aldehyd zu oxidieren.
Reduktion: Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas wird üblicherweise für die Reduktion von Nitrogruppen verwendet.
Substitution: Die Friedel-Crafts-Acylierung mit Aluminiumchlorid (AlCl3) als Katalysator kann Acylgruppen in den Phenylring einführen.
Hauptprodukte
Oxidation: 2-Carboxy-7-phenyl-1,8-Naphthyridin
Reduktion: 2-Methyl-7-phenyl-1,8-Naphthyridin-4-amin
Substitution: 2-Methyl-7-(4-Acylphenyl)-1,8-Naphthyridin
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-phenyl-1,8-Naphthyridin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-7-phenyl-1,8-Naphthyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So wirken bestimmte Derivate von Naphthyridin als DNA-Interkalatoren, die an doppelsträngige DNA binden und die DNA-Replikation und -Transkription hemmen. Dies führt zur Unterdrückung des Wachstums von Krebszellen . Darüber hinaus können Naphthyridin-Derivate Enzyme wie HIV-1-Integrase hemmen und so die virale Replikation verhindern .
Wirkmechanismus
The mechanism of action of 2-methyl-7-phenyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, certain derivatives of naphthyridine act as DNA intercalators, binding to double-stranded DNA and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth . Additionally, naphthyridine derivatives can inhibit enzymes such as HIV-1 integrase, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Phenyl-7-methyl-1,8-Naphthyridin
- 2-Amino-1,8-Naphthyridin-7-carbaldehyd
- 3-(4,5-Dihydro-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)-7-methyl-2-phenyl-1,8-Naphthyridin-4-ol
Einzigartigkeit
2-Methyl-7-phenyl-1,8-Naphthyridin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere biologische und photochemische Eigenschaften verleiht. Im Vergleich zu anderen Naphthyridin-Derivaten zeigt es eine verbesserte zytotoxische Aktivität gegen bestimmte Krebszelllinien und verfügt über einzigartige photophysikalische Eigenschaften, die es für die Verwendung in optoelektronischen Geräten geeignet machen .
Eigenschaften
Molekularformel |
C15H12N2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-methyl-7-phenyl-1,8-naphthyridine |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-13-9-10-14(17-15(13)16-11)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
BGLSJWRWFABGNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


